molecular formula C16H11BrN4OS B294370 3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294370
M. Wt: 387.3 g/mol
InChI Key: VHYNCIFULBPXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-bromobenzaldehyde with phenoxymethyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound . The reaction is usually carried out at room temperature and does not require a catalyst, making it an efficient and straightforward process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow techniques and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4OS/c17-13-9-5-4-8-12(13)15-18-19-16-21(15)20-14(23-16)10-22-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

VHYNCIFULBPXOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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